molecular formula C18H21N3O3S B5082804 3-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide

3-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide

Cat. No.: B5082804
M. Wt: 359.4 g/mol
InChI Key: DLUWRLTYKZPYMH-UHFFFAOYSA-N
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Description

3-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide, also known as PSB-0739, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a selective antagonist of the GPR139 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system.

Scientific Research Applications

3-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide has been found to be a selective antagonist of GPR139, which is a relatively new receptor that has been implicated in various physiological processes such as insulin release, regulation of circadian rhythm, and modulation of pain perception. Therefore, this compound has potential applications in medical research related to these processes. For example, this compound has been shown to inhibit insulin secretion in pancreatic beta cells, which could be useful in developing new treatments for diabetes. Additionally, this compound has been shown to modulate pain perception in animal models, suggesting that it could be useful in developing new pain medications.

Mechanism of Action

GPR139 is a G protein-coupled receptor that is primarily expressed in the brain and spinal cord. When activated, GPR139 inhibits the activity of adenylate cyclase, leading to a decrease in intracellular cAMP levels. 3-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide acts as a selective antagonist of GPR139, preventing its activation and leading to an increase in intracellular cAMP levels. This mechanism of action has been confirmed using various in vitro and in vivo experiments.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to inhibit insulin secretion in pancreatic beta cells, decrease food intake, and modulate pain perception. Additionally, this compound has been shown to have anxiolytic effects in animal models, suggesting that it could be useful in developing new treatments for anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide in lab experiments is its selectivity for GPR139. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other GPR139 antagonists. This can make it difficult to achieve the desired effects at lower concentrations, which can be problematic in some experiments.

Future Directions

There are several potential future directions for research involving 3-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide. One area of interest is the role of GPR139 in regulating circadian rhythm, as this receptor has been implicated in this process. Additionally, this compound could be useful in developing new treatments for diabetes and other metabolic disorders by modulating insulin secretion. Finally, further research is needed to fully understand the potential anxiolytic effects of this compound and its potential applications in treating anxiety disorders.
Conclusion:
Overall, this compound is a promising compound with potential applications in medical research related to various physiological processes. Its selectivity for GPR139 makes it a useful tool for studying this receptor and its effects on various physiological processes. While there are some limitations to using this compound in lab experiments, its potential benefits make it an important compound for future research.

Synthesis Methods

The synthesis of 3-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide involves a multistep process that begins with the reaction between 4-pyridinemethanol and 3-chlorobenzoyl chloride. This reaction produces 3-(4-pyridinylmethyl)benzoyl chloride, which is then reacted with piperidine-1-sulfonic acid to produce this compound. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.

Properties

IUPAC Name

3-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(20-14-15-7-9-19-10-8-15)16-5-4-6-17(13-16)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUWRLTYKZPYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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